2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide
Description
2-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a benzamide derivative featuring a sulfamoylphenyl group linked to a 4-methylpyrimidine ring. Its structure includes a nitro group at the 5-position and a chloro substituent at the 2-position on the benzamide core. The sulfamoyl and pyrimidine moieties suggest possible interactions with proteins via hydrogen bonding and π-stacking, while the nitro and chloro groups may influence electronic properties and binding affinity.
Properties
IUPAC Name |
2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O5S/c1-11-8-9-20-18(21-11)23-30(28,29)14-5-2-12(3-6-14)22-17(25)15-10-13(24(26)27)4-7-16(15)19/h2-10H,1H3,(H,22,25)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNQDCEVOTPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Coupling Reaction: The final coupling of the sulfonamide derivative with a pyrimidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interfere with signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on structural motifs, physicochemical properties, and biological activities.
Structural Analogs
2.1.1. Compound 7 : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
- Structure : Shares the 4-methylpyrimidin-2-yl sulfamoylphenyl group but replaces the nitrobenzamide with a methoxynaphthalene-propanamide chain.
- Key Differences : The methoxynaphthalene group introduces bulkier hydrophobic interactions compared to the nitro and chloro substituents in the target compound. This may enhance lipophilicity but reduce solubility .
- Analytical Data :
2.1.2. Compound 8 : 2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- Structure : Retains the 4-methylpyrimidin-2-yl sulfamoylphenyl group but incorporates an acetamide linker and dichlorophenyl substituents.
- The dichlorophenyl group enhances electron-withdrawing effects compared to the nitro group .
- Physicochemical Data: Melting point: 168–173°C. Rf: 0.79 (ethyl acetate:methanol:hexane:dichloromethane) .
2.1.3. 2IP6MP : 2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide
- Structure : Shares the 2-chloro-5-nitrobenzamide core but lacks the sulfamoylpyrimidine group, instead featuring an isopropyl-methylphenyl substituent.
- Key Differences : Absence of the sulfamoylpyrimidine group correlates with reduced biological activity (1.2-fold induction of G6PC mRNA vs. 2.1-fold in analogs with electron-withdrawing substituents) .
2.1.4. Compound 8g : 2-Chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide
- Structure : Replaces the sulfamoylpyrimidine with a dimethylbenzoxazole ring.
- Key Differences : The benzoxazole group provides rigidity and planar geometry, which may hinder binding in flexible active sites. Synthesis yield (14%) is significantly lower than typical benzamide derivatives, suggesting synthetic challenges .
Physicochemical Properties
Biological Activity
2-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a complex organic compound with significant biological activity, particularly in the context of medicinal chemistry. This compound belongs to the class of benzamides and sulfamoyl derivatives, which have been studied for their potential therapeutic applications, including antidiabetic, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H13ClN4O3S
- Molecular Weight : 318.78 g/mol
This compound features a chlorine atom, a nitro group, and a sulfamoyl moiety attached to a pyrimidine ring, contributing to its diverse biological interactions.
Antidiabetic Activity
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. For instance, studies have shown that benzamide derivatives can act as glucokinase activators, enhancing insulin secretion and improving glycemic control in diabetic models. The presence of electron-donating and electron-withdrawing groups within the structure influences the inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar sulfamoyl benzamide derivatives have demonstrated efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can reduce cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cancer progression .
Antimicrobial Properties
Benzamide derivatives are known for their antimicrobial properties. The incorporation of sulfamoyl groups enhances the activity against bacterial strains by interfering with essential bacterial enzymes. This mechanism is particularly relevant for compounds targeting resistant strains of bacteria .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
- Cell Signaling Modulation : It could interfere with signaling pathways that promote cancer cell survival and proliferation.
- Antimicrobial Action : By targeting bacterial enzymes, it disrupts essential metabolic processes in pathogens.
Case Study 1: Antidiabetic Potential
A study evaluated a series of sulfamoyl benzamide derivatives for their antidiabetic potential using in vitro assays against α-glucosidase and α-amylase. The findings indicated that compounds with similar structures to this compound exhibited significant inhibitory activity, supporting further investigation into their therapeutic applications .
Case Study 2: Anticancer Efficacy
In another study focusing on cancer cell lines, benzamide derivatives were shown to induce apoptosis through caspase activation pathways. The results highlighted the potential of these compounds as anticancer agents, warranting further exploration into their mechanisms and efficacy in vivo .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Benzamide A | Antidiabetic | Glucokinase activation |
| Benzamide B | Anticancer | Apoptosis induction |
| Benzamide C | Antimicrobial | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
